molecular formula C20H14N2O3 B5737747 N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide

N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide

Cat. No.: B5737747
M. Wt: 330.3 g/mol
InChI Key: IWQALDSYJRGAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide, also known as FDBH, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. FDBH is a hydrazone derivative that possesses unique characteristics, making it a promising candidate for research and development.

Mechanism of Action

The mechanism of action of N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antioxidant activity, which may contribute to its anticancer effects. In addition, this compound has been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it a versatile building block for the synthesis of novel compounds. This compound has also been shown to exhibit low toxicity, making it a promising candidate for further development. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide. One potential area of research is the development of this compound-based metal ion complexes for use in catalysis. Another area of research is the development of this compound-based materials with unique properties, such as optical or electronic properties. In the field of biology, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications as an anticancer agent. Finally, the development of more efficient synthesis methods for this compound may enable its use in a wider range of applications.

Synthesis Methods

The synthesis of N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide involves the condensation of 9H-fluorene-9-carbaldehyde with 2,4-dihydroxybenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide has been extensively studied for its potential applications in various fields. In the field of chemistry, this compound has been used as a ligand for metal ion complexes, which have been shown to exhibit interesting properties. In the field of materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In the field of biology, this compound has been studied for its potential use as an anticancer agent.

Properties

IUPAC Name

N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-12-9-10-17(18(24)11-12)20(25)22-21-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,23-24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQALDSYJRGAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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